![molecular formula C14H21NO4S B5705263 4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5705263.png)
4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]morpholine
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Overview
Description
4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]morpholine is an organic compound that features a morpholine ring substituted with a sulfonyl group attached to a phenyl ring The phenyl ring is further substituted with isopropyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]morpholine typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The starting material, 3-isopropyl-4-methoxybenzenesulfonyl chloride, is prepared by reacting 3-isopropyl-4-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with morpholine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-[(3-hydroxy-4-methoxyphenyl)sulfonyl]morpholine.
Reduction: 4-[(3-isopropyl-4-methoxyphenyl)sulfanyl]morpholine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used as a probe to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]thiomorpholine: Similar structure but with a thiomorpholine ring instead of a morpholine ring.
Uniqueness
4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]morpholine is unique due to the presence of the morpholine ring, which imparts specific chemical and physical properties. The morpholine ring can enhance the solubility and stability of the compound, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
4-(4-methoxy-3-propan-2-ylphenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-11(2)13-10-12(4-5-14(13)18-3)20(16,17)15-6-8-19-9-7-15/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTKDTGVHVMSKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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